molecular formula C15H12Cl3NO5S B2547755 2-[N-(2,4-dichloro-5-methoxyphenyl)4-chlorobenzenesulfonamido]acetic acid CAS No. 338961-39-0

2-[N-(2,4-dichloro-5-methoxyphenyl)4-chlorobenzenesulfonamido]acetic acid

Cat. No.: B2547755
CAS No.: 338961-39-0
M. Wt: 424.67
InChI Key: IMJOYDUZJRZBTB-UHFFFAOYSA-N
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Description

2-[N-(2,4-dichloro-5-methoxyphenyl)4-chlorobenzenesulfonamido]acetic acid is a complex organic compound characterized by its unique structure, which includes multiple chlorine and methoxy groups

Mechanism of Action

Action Environment

Environmental factors, such as pH, temperature, and co-administered drugs, can influence the compound’s efficacy and stability. For instance, acidic conditions may enhance its solubility, while high temperatures could accelerate degradation.

Remember, the intricate dance between this compound and mGluR5 shapes neuronal communication and holds promise for therapeutic interventions. 🧠💡 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(2,4-dichloro-5-methoxyphenyl)4-chlorobenzenesulfonamido]acetic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dichloro-5-methoxyaniline with 4-chlorobenzenesulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[N-(2,4-dichloro-5-methoxyphenyl)4-chlorobenzenesulfonamido]acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-[N-(2,4-dichloro-5-methoxyphenyl)4-chlorobenzenesulfonamido]acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide
  • N-(2,4-dichloro-5-methoxyphenyl)acetamide
  • 4-Methoxyphenylacetic acid

Uniqueness

2-[N-(2,4-dichloro-5-methoxyphenyl)4-chlorobenzenesulfonamido]acetic acid is unique due to its combination of chlorine and methoxy groups, which confer specific chemical properties and reactivity. This makes it particularly useful in applications where these properties are advantageous, such as in the synthesis of complex organic molecules or in drug development.

Properties

IUPAC Name

2-(2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-methoxyanilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl3NO5S/c1-24-14-7-13(11(17)6-12(14)18)19(8-15(20)21)25(22,23)10-4-2-9(16)3-5-10/h2-7H,8H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMJOYDUZJRZBTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl3NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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